1,4-Dioxaspiro[4.5]decane-8-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
1,4-dioxaspiro[4.5]decane-8-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c10-7-8-1-3-9(4-2-8)11-5-6-12-9/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFBULKBCEFQYCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C=O)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40432508 | |
| Record name | 1,4-dioxaspiro[4.5]decane-8-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93245-98-8 | |
| Record name | 1,4-dioxaspiro[4.5]decane-8-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dioxaspiro[4.5]decane-8-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 1,4 Dioxaspiro 4.5 Decane 8 Carbaldehyde
Retrosynthetic Analysis of the 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde Framework
A retrosynthetic approach to this compound allows for the deconstruction of the molecule into simpler, commercially available starting materials. This process highlights the key bond formations and functional group interconversions necessary for its synthesis.
Disconnection at the Aldehyde Moiety
The most logical initial disconnection involves the aldehyde functionality at the C-8 position. This functional group can be traced back to a more stable precursor, a primary alcohol, through a functional group interconversion (FGI). This leads to the precursor molecule, (1,4-Dioxaspiro[4.5]decan-8-yl)methanol. This transformation is a standard oxidation reaction, a common and reliable process in organic synthesis.
Further disconnection of the C-C bond between the hydroxymethyl group and the cyclohexane (B81311) ring is less common for this specific target and would involve more complex carbon-carbon bond-forming reactions, making the oxidation of a primary alcohol the more strategically sound approach.
Strategies for Spiroketal Formation
The 1,4-dioxaspiro[4.5]decane core is a spiroketal, which serves as a protecting group for a ketone. A disconnection of the two C-O bonds of the ketal reveals a cyclohexanone (B45756) derivative and ethylene (B1197577) glycol. Specifically, this retrosynthetic step points towards a precursor such as 4-oxocyclohexanecarbaldehyde or a derivative where the aldehyde is masked or present in a different oxidation state.
A more practical and widely employed strategy involves the protection of a symmetrical diketone, 1,4-cyclohexanedione. The mono-ketalization of 1,4-cyclohexanedione with ethylene glycol provides 1,4-dioxaspiro[4.5]decan-8-one, a key intermediate that already contains the desired spiroketal framework and a ketone at the C-8 position, which can then be further functionalized to introduce the aldehyde group.
Classical Synthetic Routes to this compound
The classical synthesis of this compound is a multi-step process that hinges on the initial formation of the spirocyclic core followed by the introduction and modification of the functional group at the C-8 position.
Ketalization of Cyclohexanone Derivatives
The formation of the 1,4-dioxaspiro[4.5]decane skeleton is typically achieved through the ketalization of a cyclohexanone precursor. The most common starting material for this purpose is 1,4-cyclohexanedione. The reaction involves the acid-catalyzed reaction of 1,4-cyclohexanedione with one equivalent of ethylene glycol. This reaction selectively protects one of the two ketone functionalities, yielding 1,4-dioxaspiro[4.5]decan-8-one. The use of a Dean-Stark apparatus is often employed to remove the water formed during the reaction, thereby driving the equilibrium towards the formation of the ketal.
| Starting Material | Reagent | Catalyst | Solvent | Conditions | Product | Yield (%) |
| 1,4-Cyclohexanedione | Ethylene Glycol (1 eq.) | p-Toluenesulfonic acid | Toluene | Reflux, Dean-Stark | 1,4-Dioxaspiro[4.5]decan-8-one | High |
Introduction of the Aldehyde Group at the C-8 Position
With the spiroketal in place, the next stage of the synthesis focuses on the conversion of the ketone at C-8 to the desired aldehyde. This is typically a two-step process involving the reduction of the ketone to a primary alcohol, followed by its selective oxidation.
A direct conversion from the ketone is also conceivable through reactions like the Wittig reaction with a suitable one-carbon synthon followed by cleavage, but the reduction-oxidation sequence is more conventional. The reduction of the ketone in 1,4-dioxaspiro[4.5]decan-8-one to the corresponding alcohol, (1,4-Dioxaspiro[4.5]decan-8-yl)methanol, can be readily achieved using standard reducing agents such as sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent like methanol (B129727) or ethanol.
The final and crucial step is the selective oxidation of the primary alcohol, (1,4-Dioxaspiro[4.5]decan-8-yl)methanol, to this compound. It is imperative to use mild oxidizing agents to prevent over-oxidation to the corresponding carboxylic acid. Several reagents and reaction conditions are well-suited for this transformation.
Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78 °C), followed by the addition of a hindered base such as triethylamine. The Swern oxidation is known for its mild conditions and high yields, making it an excellent choice for this conversion. organic-chemistry.org
Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a mild and efficient method for oxidizing primary alcohols to aldehydes at room temperature in a chlorinated solvent like dichloromethane. wikipedia.org Its high selectivity and tolerance for other functional groups make it a popular choice.
Pyridinium (B92312) Chlorochromate (PCC) Oxidation: PCC is a chromium(VI)-based reagent that can selectively oxidize primary alcohols to aldehydes in a non-aqueous solvent like dichloromethane. libretexts.orgmasterorganicchemistry.comchemistrysteps.com While effective, the toxicity of chromium reagents has led to a preference for methods like the Swern and Dess-Martin oxidations in many applications.
| Starting Material | Reagent(s) | Solvent | Temperature (°C) | Product |
| (1,4-Dioxaspiro[4.5]decan-8-yl)methanol | 1. DMSO, Oxalyl Chloride2. Triethylamine | Dichloromethane | -78 to rt | This compound |
| (1,4-Dioxaspiro[4.5]decan-8-yl)methanol | Dess-Martin Periodinane | Dichloromethane | Room Temperature | This compound |
| (1,4-Dioxaspiro[4.5]decan-8-yl)methanol | Pyridinium Chlorochromate | Dichloromethane | Room Temperature | This compound |
Reduction of Carboxylic Acid Derivatives (e.g., Esters, Nitriles)
The synthesis of this compound can be effectively achieved through the partial reduction of corresponding carboxylic acid derivatives. This approach leverages readily accessible precursors such as 1,4-dioxaspiro[4.5]decane-8-carboxylic acid uni.lu or 1,4-dioxaspiro[4.5]decane-8-carbonitrile nih.gov.
Reduction of Esters: A common and efficient method involves the conversion of the carboxylic acid to its corresponding ester, for example, a methyl or ethyl ester. This ester derivative can then be subjected to controlled reduction. Reagents such as Diisobutylaluminium hydride (DIBAL-H) are particularly well-suited for this transformation. The reaction is typically conducted at low temperatures (e.g., -78 °C) to prevent over-reduction to the corresponding alcohol, 1,4-dioxaspiro[4.5]decan-8-ol nih.gov. The low temperature stabilizes the hemiacetal intermediate formed, which upon aqueous workup, hydrolyzes to yield the desired aldehyde.
Reduction of Nitriles: An alternative route begins with the nitrile derivative, 1,4-dioxaspiro[4.5]decane-8-carbonitrile nih.gov. This compound can also be reduced using hydride reagents like DIBAL-H. The reaction proceeds via an imine intermediate which, upon subsequent hydrolysis, yields this compound. This method provides a reliable pathway from the nitrile functional group to the carbaldehyde.
Formylation Reactions
Formylation reactions offer a direct method for introducing the aldehyde group onto the spiroketal scaffold. These reactions typically involve the functionalization of an intermediate derived from the corresponding ketone, 1,4-Dioxaspiro[4.5]decan-8-one. One plausible strategy is the formylation of an enolate or enamine intermediate. By treating 1,4-Dioxaspiro[4.5]decan-8-one with a suitable base to form the enolate, followed by reaction with a formylating agent such as ethyl formate, the β-keto aldehyde can be generated. Subsequent manipulation may be required to yield the target carbaldehyde.
Modern Synthetic Approaches for this compound
Modern synthetic chemistry provides more sophisticated and efficient methods for the construction of complex molecules like this compound, with a strong emphasis on catalysis and stereocontrol.
Catalytic Methods in Spiroketal Synthesis
The formation of the 1,4-dioxaspiro[4.5]decane core is a critical step that benefits significantly from catalytic methods. The synthesis of the precursor ketone, 1,4-Dioxaspiro[4.5]decan-8-one, is often achieved through acid-catalyzed ketalization or deketalization reactions. Research has shown that various catalysts can efficiently facilitate these transformations, improving yield, selectivity, and reaction times. researchgate.net
One established method involves the selective deketalization of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane. researchgate.net Different acid catalysts have been explored for this purpose, with acetic acid being identified as a particularly effective option. researchgate.net Another approach utilizes a weak acid acrylic cationic exchange resin as the catalyst in a hydrolysis process, which offers the advantages of easy catalyst separation and recovery, making it an environmentally friendly option. google.com More recent innovations employ ionic liquids, such as 1-butyl-3-methylimidazolium hydrogensulfate, in conjunction with 1-ethylimidazole tetrafluoroborate (B81430), to catalyze the formation of the spiroketal from dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate and ethylene glycol. chemicalbook.com
| Starting Material | Catalyst | Reaction Type | Key Advantages | Reference |
|---|---|---|---|---|
| 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane | Acetic Acid (HAc) | Selective Deketalization | Improved yield (80%) and reduced reaction time (11 min). | researchgate.net |
| 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane | Weak Acid Acrylic Cationic Exchange Resin | Catalytic Hydrolysis | Environmentally friendly, no organic solvent, easy catalyst recovery. | google.com |
| Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate | 1-butyl-3-methylimidazolium hydrogensulfate / 1-ethylimidazole tetrafluoroborate | Ketalization/Decarboxylation | High purity (99.72%) and yield (97.8%). | chemicalbook.com |
Stereoselective Synthesis of this compound and its Enantiomers/Diastereomers
Achieving stereocontrol in the synthesis of this compound is a significant challenge, addressing the formation of specific stereoisomers at both the spirocyclic center and the carbon bearing the carbaldehyde group.
Chiral Auxiliaries and Catalysts in Spiroketal Formation
The asymmetric synthesis of the spiroketal core itself can be achieved by employing chiral auxiliaries or chiral catalysts. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the structure to direct the stereochemical outcome of a reaction, after which it can be removed. rsc.org For instance, the synthesis of enantiopure spiroketals has been demonstrated using a chiral sulfoxide auxiliary, where separation of the resulting diastereomers followed by cleavage of the auxiliary yields the individual enantiomers. rsc.org
Alternatively, kinetically-controlled spirocyclization reactions provide a powerful strategy for stereoselective synthesis, circumventing reliance on the thermodynamic stability of the final product. mskcc.orgnih.gov These methods can provide access to specific anomeric stereoisomers. mskcc.org Palladium(II)-catalyzed intramolecular cyclization of dihydroxyketone precursors represents another advanced method for the highly stereoselective construction of spiroketal systems. doi.org These strategies, while often demonstrated on other spiroketal systems, lay the foundational principles for the development of stereoselective routes to the 1,4-dioxaspiro[4.5]decane scaffold.
Control of Stereochemistry at the Carbaldehyde Position
Controlling the stereochemistry at the C-8 position, where the carbaldehyde is attached, requires a stereoselective C-C or C-H bond-forming reaction on the prochiral cyclohexanone ring precursor. The principles governing nucleophilic additions to cyclohexanone derivatives are fundamental to this challenge. The stereochemical outcome is determined by a balance of steric hindrance, which favors equatorial attack of a nucleophile, and stabilizing electronic interactions (hyperconjugation), which can favor axial attack. researchgate.net
To achieve stereocontrol in the synthesis of this compound, one could envision several strategies. An asymmetric reduction of a precursor with a double bond at the C-8 position using a chiral catalyst could install the aldehyde group with a defined stereochemistry. Another approach involves the stereoselective formylation of a chiral enolate or enamine derived from 1,4-Dioxaspiro[4.5]decan-8-one, where the chirality is induced by a chiral base or auxiliary. The existence and use of related chiral spiroketal aldehydes, such as (R)-1,4-Dioxaspiro[4.5]decane-2-carboxaldehyde, in stereocontrolled reactions like asymmetric allylations and Diels-Alder reactions, underscores the importance and feasibility of controlling stereochemistry in this class of compounds. sigmaaldrich.com
Information regarding the synthetic methodologies for this compound is not available in the public domain.
Following a comprehensive search for scientific literature, detailed research findings concerning the application of flow chemistry, continuous synthesis, and specific green chemistry principles for the synthesis of this compound could not be located. The available information primarily pertains to its precursor, 1,4-Dioxaspiro[4.5]decan-8-one, and general principles of chemical synthesis.
While the synthesis of the related ketone, 1,4-Dioxaspiro[4.5]decan-8-one, has been described, and some methods incorporate environmentally friendly aspects, there is no specific data or detailed research on the continuous flow synthesis or a thorough analysis based on green chemistry principles for the target aldehyde, this compound.
Therefore, the requested article with the specified outline focusing on "Flow Chemistry and Continuous Synthesis for this compound" and "Green Chemistry Principles in this compound Synthesis" cannot be generated with scientifically accurate and verifiable information.
Chemical Transformations and Reactivity of 1,4 Dioxaspiro 4.5 Decane 8 Carbaldehyde
Reactions Involving the Aldehyde Functionality
The aldehyde group in 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde is electrophilic, making it susceptible to attack by a wide range of nucleophiles. It can also undergo oxidation to a carboxylic acid or reduction to a primary alcohol.
Nucleophilic Addition Reactions
Nucleophilic addition is a characteristic reaction of aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate that is subsequently protonated to yield an alcohol.
Grignard and Organolithium Additions
Grignard reagents (R-MgX) and organolithium reagents (R-Li) are potent carbon-based nucleophiles that readily add to aldehydes. The reaction of this compound with such reagents is expected to produce secondary alcohols. For instance, the addition of methylmagnesium bromide would yield 1-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol.
Detailed Research Findings
While specific studies on Grignard and organolithium additions to this compound are not extensively detailed in readily available literature, the general mechanism is well-established. The reaction proceeds via nucleophilic attack of the organometallic reagent on the carbonyl carbon, followed by an aqueous workup to protonate the resulting alkoxide. The choice of the R group in the organometallic reagent determines the nature of the resulting secondary alcohol.
| Reagent | Product |
| Methylmagnesium bromide | 1-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanol |
| Phenyllithium | (1,4-Dioxaspiro[4.5]decan-8-yl)(phenyl)methanol |
| Ethylmagnesium chloride | 1-(1,4-Dioxaspiro[4.5]decan-8-yl)propan-1-ol |
Wittig, Horner-Wadsworth-Emmons, and Related Olefination Reactions
The Wittig reaction and its variants are powerful methods for the synthesis of alkenes from aldehydes. banglajol.info The Wittig reaction utilizes a phosphonium (B103445) ylide to convert the carbonyl group into a carbon-carbon double bond. banglajol.info The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, employs a phosphonate (B1237965) carbanion and often provides better yields and stereoselectivity, typically favoring the formation of (E)-alkenes. researchgate.net
Detailed Research Findings
Specific examples of Wittig or HWE reactions on this compound are not prevalent in the surveyed literature. However, the aldehyde is expected to react readily with ylides. For example, reaction with methylenetriphenylphosphorane (B3051586) (Ph3P=CH2) would yield 8-vinyl-1,4-dioxaspiro[4.5]decane. The HWE reaction with a stabilized phosphonate, such as triethyl phosphonoacetate, would be expected to produce the corresponding α,β-unsaturated ester with high (E)-selectivity.
| Reagent | Reaction Type | Expected Product |
| Methylenetriphenylphosphorane | Wittig | 8-Vinyl-1,4-dioxaspiro[4.5]decane |
| (Carbethoxymethylene)triphenylphosphorane | Wittig (stabilized ylide) | Ethyl 3-(1,4-dioxaspiro[4.5]decan-8-yl)acrylate |
| Triethyl phosphonoacetate / NaH | HWE | Ethyl (E)-3-(1,4-dioxaspiro[4.5]decan-8-yl)acrylate |
Aldol (B89426) Condensations and Related Carbonyl Alpha-Substitutions
Aldol condensations involve the reaction of an enolate or enol with a carbonyl compound to form a β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated carbonyl compound. This compound can act as the electrophilic partner in a crossed aldol condensation with a ketone that has α-hydrogens, such as acetone.
Detailed Research Findings
Detailed studies on the aldol condensation of this compound are not widely reported. In a crossed aldol reaction with acetone, under basic conditions, the expected product would be 4-(1,4-dioxaspiro[4.5]decan-8-yl)-4-hydroxybutan-2-one. Subsequent dehydration would lead to 4-(1,4-dioxaspiro[4.5]decan-8-yl)but-3-en-2-one. The success of such a reaction depends on carefully controlled conditions to prevent the self-condensation of the enolizable ketone.
Cyanohydrin Formation and Subsequent Transformations
The addition of a cyanide ion (from sources like HCN, NaCN, or trimethylsilyl (B98337) cyanide) to an aldehyde results in the formation of a cyanohydrin. This reaction is reversible and base-catalyzed. The resulting cyanohydrin, 2-(1,4-dioxaspiro[4.5]decan-8-yl)-2-hydroxyacetonitrile, is a versatile intermediate. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine.
Detailed Research Findings
While specific protocols for the cyanohydrin formation of this compound are not readily found, the reaction is a general and reliable transformation for aldehydes. The use of trimethylsilyl cyanide (TMSCN) with a catalytic amount of a Lewis acid is a common modern approach. Subsequent hydrolysis of the nitrile group under acidic or basic conditions would yield the corresponding α-hydroxy acid, 2-(1,4-dioxaspiro[4.5]decan-8-yl)-2-hydroxyacetic acid.
Oxidation and Reduction Reactions of the Aldehyde Group
The aldehyde group of this compound can be easily oxidized to a carboxylic acid or reduced to a primary alcohol without affecting the spiroketal, provided appropriate reagents are used.
Detailed Research Findings
A variety of reagents can be employed for the oxidation of aldehydes. Common laboratory-scale oxidants include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), and the Dess-Martin periodinane. For a cleaner and often higher-yielding oxidation, the Pinnick oxidation (using sodium chlorite (B76162) and a scavenger) is highly effective. The expected product of oxidation is 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid.
For the reduction of the aldehyde, common reducing agents include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). Sodium borohydride is a milder reagent and is typically used in protic solvents like methanol (B129727) or ethanol. Lithium aluminum hydride is a much stronger reducing agent and requires anhydrous conditions. Both would effectively reduce the aldehyde to the corresponding primary alcohol, (1,4-dioxaspiro[4.5]decan-8-yl)methanol.
| Transformation | Reagent(s) | Product |
| Oxidation | Sodium chlorite, NaH2PO4, 2-methyl-2-butene | 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid |
| Oxidation | Pyridinium chlorochromate (PCC) | 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid |
| Reduction | Sodium borohydride (NaBH4), Methanol | (1,4-Dioxaspiro[4.5]decan-8-yl)methanol |
| Reduction | Lithium aluminum hydride (LiAlH4), THF | (1,4-Dioxaspiro[4.5]decan-8-yl)methanol |
Condensation Reactions with Nitrogen Nucleophiles (e.g., Imine, Oxime, Hydrazone Formation)
The aldehyde group of this compound readily undergoes condensation reactions with primary nitrogen nucleophiles. These reactions are classic examples of nucleophilic addition to a carbonyl group, followed by dehydration, to form a carbon-nitrogen double bond. masterorganicchemistry.com Such transformations are fundamental in synthetic chemistry for the formation of imines, oximes, and hydrazones.
The general mechanism involves the attack of the nitrogen nucleophile on the electrophilic aldehyde carbon, forming a tetrahedral carbinolamine intermediate. This intermediate is then protonated, typically under mild acidic conditions, which converts the hydroxyl group into a good leaving group (water). Subsequent elimination of water yields the final C=N linked product.
Imine (Schiff Base) Formation: Reaction with primary amines (R-NH₂) yields the corresponding N-substituted imines. This reaction is often catalyzed by a trace amount of acid.
Oxime Formation: Condensation with hydroxylamine (B1172632) (NH₂OH) produces this compound oxime. chemsynthesis.comijprajournal.com This specific derivative has a molecular formula of C₉H₁₅NO₃ and a molecular weight of 185.223 g/mol . chemsynthesis.com
Hydrazone Formation: Reaction with hydrazine (B178648) (NH₂NH₂) or its derivatives (e.g., 2,4-dinitrophenylhydrazine) results in the formation of hydrazones. These are often highly crystalline, colored compounds.
| Nucleophile | Reagent Example | Product Class | Product Structure |
| Primary Amine | R-NH₂ | Imine | |
| Hydroxylamine | NH₂OH | Oxime | |
| Hydrazine | R-NHNH₂ | Hydrazone |
Derivatization for Spectroscopic Characterization and Purification
The formation of imines, oximes, and hydrazones serves not only as a synthetic transformation but also as a crucial method for the characterization and purification of the parent aldehyde. ijprajournal.commdpi.com Because aldehydes can sometimes be non-crystalline oils, converting them into solid, crystalline derivatives with sharp melting points facilitates their isolation and identification. ijprajournal.com
This derivatization strategy is also invaluable for spectroscopic analysis:
Infrared (IR) Spectroscopy: The strong carbonyl (C=O) stretching absorption, typically found between 1660-1770 cm⁻¹, disappears upon derivatization. pressbooks.publibretexts.org It is replaced by a C=N stretching absorption, which has a different characteristic frequency. The distinctive aldehyde C-H stretches around 2720 cm⁻¹ and 2820 cm⁻¹ also vanish. libretexts.orgoregonstate.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the highly deshielded aldehyde proton signal (δ ≈ 9-10 ppm) is a key identifier. pressbooks.puboregonstate.edu This signal is absent in the spectrum of the derivative, replaced by a new proton signal on the C=N bond at a different chemical shift. In ¹³C NMR, the characteristic aldehyde carbonyl carbon resonance (δ ≈ 190-215 ppm) is replaced by a C=N carbon signal at a different, typically more upfield, position. libretexts.org
Mass Spectrometry: Derivatives can provide more stable molecular ions and characteristic fragmentation patterns, aiding in the determination of molecular weight and structure. libretexts.orgoregonstate.edu
Furthermore, the introduction of specific groups, such as fluorescent tags via derivatizing agents like dansyl hydrazine, can be used for sensitive detection in chromatographic methods. thermofisher.com Purification of these derivatives can be achieved through standard laboratory techniques such as recrystallization or column chromatography. chemicalbook.comchemicalbook.com
Reactions Involving the Spiroketal Moiety
While the aldehyde group is a site of high reactivity, the spiroketal moiety also possesses distinct chemical properties, primarily centered around its role as a protecting group for a ketone.
Acid-Catalyzed Hydrolysis and Deketalization
The spiroketal, also known as a cyclic ketal, is stable under neutral and basic conditions but is susceptible to hydrolysis under acidic conditions. viu.calibretexts.org This acid-catalyzed deketalization (or deprotection) reaction regenerates the parent carbonyl compound and the diol. youtube.com In the case of this compound, hydrolysis yields 4-formylcyclohexanone and ethylene (B1197577) glycol.
The mechanism is the reverse of ketal formation. youtube.comucoz.com It begins with the protonation of one of the ether oxygens by an acid catalyst, followed by the cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion. youtube.com Nucleophilic attack by water on this intermediate, followed by deprotonation and elimination of ethylene glycol, leads to the final ketone product. The reaction is reversible, and the removal of ethylene glycol or the use of excess water can drive the equilibrium toward the deprotected ketone. youtube.com Various acid catalysts can be employed to facilitate this transformation. researchgate.net
| Catalyst / Reagent | Conditions | Notes |
| Aqueous Mineral Acid (e.g., HCl, H₂SO₄) | Water, heat | Standard, effective method for ketal hydrolysis. libretexts.org |
| Acetic Acid (HAc) | HAc/H₂O mixture, 65°C | A milder acid catalyst used for selective deketalization. researchgate.net |
| Cationic Exchange Resin | Water | A solid acid catalyst that simplifies workup and is environmentally benign. |
Ring-Opening Reactions and Rearrangements
Beyond simple hydrolysis, spiroketal systems can participate in more complex ring-opening and rearrangement reactions, often under specific catalytic or oxidative conditions. acs.orgnumberanalytics.com While these reactions are highly substrate-dependent, they represent powerful tools for constructing intricate molecular architectures. numberanalytics.com
For instance, research on highly functionalized spiroketals has shown that epoxidation of an adjacent enol ether can trigger a profound structural rearrangement, effectively turning the molecule "inside out". nih.gov Other studies have demonstrated that oxidation of furan-containing precursors can lead to oxidized spiroketals through an oxidative rearrangement pathway. acs.org Enzymatic processes can also induce complex oxidative rearrangements of polycyclic precursors to form spiroketal pharmacophores. nih.gov These examples, while not performed on this compound itself, illustrate the latent reactivity of the spiroketal framework, which can be exploited to generate significant molecular diversity.
Functionalization of the Cyclohexane (B81311) Ring System
Direct functionalization of the saturated cyclohexane ring of this compound is challenging due to the lack of reactive sites on the carbocyclic frame. Modern C-H activation methods could potentially be applied, but these often require specific directing groups and optimized conditions. nih.gov
A more common and practical strategy involves leveraging the spiroketal as a protecting group. The synthetic sequence would typically be:
Deketalization: Acid-catalyzed hydrolysis of the spiroketal to unmask the ketone, forming 4-formylcyclohexanone.
Ring Functionalization: The resulting ketone provides a reactive handle for functionalizing the cyclohexane ring. For example, enolate chemistry can be used to introduce substituents at the α-positions (C2 and C6) of the ring.
Further Transformation: The aldehyde and newly introduced functional groups can then be manipulated as desired.
This approach allows the reactivity of the ketone and aldehyde to be addressed in a controlled, stepwise manner, preventing unwanted side reactions. The cyclohexane ring itself has a stable chair conformation. nih.gov
Chemo- and Regioselective Transformations of this compound
The presence of two distinct functional groups in this compound makes it an excellent substrate for studying chemo- and regioselective reactions.
Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another. In this molecule, the aldehyde is significantly more electrophilic and reactive towards many nucleophiles than the spiroketal.
Reduction: Reagents like sodium borohydride (NaBH₄) will chemoselectively reduce the aldehyde to a primary alcohol, leaving the spiroketal untouched under standard conditions.
Nucleophilic Addition: As discussed in section 3.1.3, nitrogen nucleophiles react exclusively at the aldehyde carbon under mild conditions.
Hydrolysis: Conversely, under acidic aqueous conditions, the spiroketal can be selectively hydrolyzed while the aldehyde remains, provided that acid-catalyzed polymerization of the aldehyde is minimized.
Regioselectivity , which concerns the position of a reaction, is most relevant when considering reactions on the cyclohexane ring. As the parent molecule is symmetrical with respect to the spiroketal, reactions at the two α-positions to the spiro carbon (C7 and C9) are equivalent. However, regioselectivity becomes critical after the spiroketal is hydrolyzed to the ketone. The resulting 4-formylcyclohexanone has two equivalent α-positions relative to the ketone (C3 and C5), where enolization and subsequent reactions can occur. If the molecule were further substituted, controlling the site of enolate formation would be a key synthetic challenge.
Detailed Mechanistic Insights into the Reactions of this compound Remain Largely Undocumented in Publicly Available Scientific Literature
The inherent reactivity of the aldehyde group suggests that it would undergo typical aldehyde reactions. For instance, in condensation reactions, the mechanism would likely involve the nucleophilic attack on the carbonyl carbon, followed by dehydration. In oxidation reactions, the aldehyde could be converted to a carboxylic acid, likely proceeding through a hydrate (B1144303) intermediate. The spirocyclic ketal structure is relatively stable but can be hydrolyzed under acidic conditions, a reaction that would proceed via protonation of one of the oxygen atoms followed by ring-opening.
While general mechanisms for these classes of reactions are well-established in organic chemistry, specific kinetic and thermodynamic data for reactions involving this compound are not present in the surveyed literature. Consequently, the creation of detailed data tables illustrating research findings on its reaction mechanisms is not possible at this time. Further empirical research would be required to elucidate the specific mechanistic details of this compound's reactivity.
Applications of 1,4 Dioxaspiro 4.5 Decane 8 Carbaldehyde in Complex Molecule Synthesis
Building Block in Natural Product Synthesis
The rigid, three-dimensional structure of 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde provides a robust starting point for the stereocontrolled synthesis of intricate natural products.
The 1,4-dioxaspiro[4.5]decane moiety is a close structural analog of spiroketals, which are core structural elements in numerous natural products and are often essential for their biological activity. researchgate.netresearchgate.net The bicyclic 1,6-dioxaspiro[4.5]decane ring system, for instance, is a recurring motif in a variety of biologically potent natural products. researchgate.netresearchgate.net Consequently, this compound serves as a key precursor for these molecules. The dioxolane group acts as a stable protecting group for a ketone, allowing for selective reactions at the aldehyde functionality. This aldehyde can then be elaborated through various carbon-carbon bond-forming reactions to construct the necessary carbon skeleton before the eventual deprotection and formation of the target spiroketal.
Table 1: Examples of Natural Product Classes Containing Spiroketal Motifs
| Natural Product Class | Example(s) | Significance |
| Pheromones | Paravespula pheromone | Aggregation pheromone for wasps. researchgate.netresearchgate.net |
| Antibiotics | (+)-Monensin A | Polyether antibiotic used in animal feed. researchgate.netresearchgate.net |
| Anticancer Agents | (−)-Berkelic acid | Exhibits potent anticancer properties. researchgate.netresearchgate.net |
| Marine Toxins | (−)-Calyculin A | Potent phosphatase inhibitor isolated from a marine sponge. researchgate.netresearchgate.net |
The aldehyde functional group is highly reactive and serves as a versatile handle for introducing molecular complexity. The related compound, 1,4-Dioxaspiro[4.5]decan-8-one, is recognized as an exceedingly useful bifunctional synthetic intermediate, widely employed in the synthesis of pharmaceutical intermediates. researchgate.net The carbaldehyde derivative shares this utility, as the aldehyde can participate in a wide array of chemical transformations, including aldol (B89426) condensations, Wittig reactions, and Grignard additions. These reactions are fundamental in building the carbon frameworks of diverse biologically active compounds, where the spirocyclic core can influence the molecule's conformation and interaction with biological targets. cymitquimica.commdpi.com
Role in Medicinal Chemistry and Drug Discovery
In the search for new medicines, the structural novelty and rigidity of the 1,4-dioxaspiro[4.5]decane scaffold make it an attractive starting point for the design of therapeutic agents.
A molecular scaffold is the core structure of a molecule to which various functional groups are attached. The 1,4-dioxaspiro[4.5]decane framework provides a rigid and well-defined three-dimensional orientation for these appended groups, which is crucial for precise interaction with biological targets like receptors and enzymes. Analogs of this structure have been successfully incorporated into novel therapeutic agents. For example, derivatives of 1,4-dioxa-8-azaspiro[4.5]decane have been synthesized and evaluated as high-affinity σ1 receptor ligands, showing potential as agents for tumor imaging. nih.gov Furthermore, compounds based on a 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold have been identified as a novel chemotype of selective agonists for the delta (δ) opioid receptor, a key target in pain management. nih.gov These examples underscore the utility of the spiro[4.5]decane core in constructing molecules with specific and potent biological activities.
Table 2: Therapeutic Applications of Spiro[4.5]decane Analogs
| Scaffold Derivative | Target | Potential Application |
| 1,4-Dioxa-8-azaspiro[4.5]decane | σ1 Receptors | Tumor Imaging Agents nih.gov |
| 1,3,8-Triazaspiro[4.5]decane-2,4-dione | δ Opioid Receptor (DOR) | Analgesics nih.gov |
Many active pharmaceutical ingredients (APIs) are chiral molecules, where only one enantiomer (a non-superimposable mirror image) exhibits the desired therapeutic effect while the other may be inactive or cause unwanted side effects. rsc.orgscispace.com Asymmetric synthesis—the synthesis of a specific enantiomer—is therefore critical in drug development. nih.govnih.gov this compound can be prepared as a single enantiomer, making it a valuable chiral building block. By starting with an enantiomerically pure building block, chemists can control the stereochemistry of the final product. The aldehyde group allows for a variety of subsequent stereoselective transformations, ensuring that the resulting complex molecule is synthesized as the desired single enantiomer. rsc.org
The search for new and improved pain medications is a major focus of medicinal chemistry. A key strategy involves designing molecules that selectively target opioid receptors. Research has identified derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione as a novel class of δ opioid receptor-selective agonists. nih.gov This finding is significant because the δ opioid receptor is a promising target for developing analgesics with potentially fewer side effects than traditional mu (μ) opioid receptor agonists like morphine. The use of the spiro[4.5]decane scaffold in these compounds highlights its applicability in the rational design of new analgesic agents. nih.gov
Table 3: Spiro[4.5]decane Scaffold in Analgesic Research
| Compound Class | Mechanism of Action | Therapeutic Target |
| 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives | Selective Agonist | δ Opioid Receptor nih.gov |
Development of Protein-Protein Interaction Inhibitors
The unique three-dimensional structure of the 1,4-dioxaspiro[4.5]decane scaffold makes it a valuable core for designing molecules that can modulate biological pathways. While research may not extensively feature this compound itself in protein-protein interaction (PPI) inhibition, the foundational spirocyclic structure is of significant interest in drug discovery for this purpose. Spiro-heterocycles are recognized for providing well-defined exit vectors and reduced conformational entropy, which can be advantageous in designing ligands for protein surfaces. rsc.org
The spiro[4.5]decane framework has been successfully incorporated into the design of various bioactive compounds. For instance, researchers have synthesized spirocyclic dioxolane ligands, structurally related to the target compound, for use as novel P2-ligands in HIV-1 protease inhibitors. nih.gov These inhibitors target the active site of the viral protease, a mechanism that relies on disrupting the protein's function. Furthermore, the broader class of spiro-heterocycles has yielded clinically successful drugs, such as revumenib, a menin-KMT2A PPI inhibitor approved by the FDA in 2024, which underscores the potential of spirocyclic scaffolds in targeting challenging PPIs. rsc.org Additionally, derivatives like 1,4,8-triazaspiro[4.5]decan-2-one have been designed as inhibitors for the mitochondrial permeability transition pore, a complex involving multiple protein interactions. nih.gov The aldehyde functional group on this compound offers a reactive handle for chemists to elaborate the core spirocycle into more complex molecules designed to interact with specific biological targets, including the interfaces of protein-protein interactions. cymitquimica.com
Contribution to Material Science and Polymer Chemistry
In the realm of material science, this compound serves as a crucial intermediate, largely due to its masked bifunctional nature. The dioxaspiro group acts as a protective ketal for one of the carbonyl groups of 1,4-cyclohexanedione, allowing for selective reactions at the aldehyde position. This chemical handle is essential for constructing monomers that can be incorporated into polymers with specific properties.
The precursor to this compound, 1,4-Dioxaspiro[4.5]decan-8-one (the corresponding ketone), is noted as a useful bifunctional synthetic intermediate for creating organic chemicals like liquid crystals. researchgate.net The aldehyde itself can be readily oxidized to a carboxylic acid or reduced to an alcohol, yielding bifunctional monomers where the spiroketal can be later removed under acidic conditions to reveal a ketone. This strategy is valuable in synthesizing polyesters, polyamides, and other polymers where precise control over the monomer structure is required. The rigid spirocyclic core can impart desirable thermal or mechanical properties to the resulting polymers.
Applications in Agrochemicals and Flavor/Fragrance Industries
The structural motifs present in this compound are relevant to both the agrochemical and flavor and fragrance sectors.
Agrochemicals: The synthesis of complex bioactive molecules for agriculture often requires versatile building blocks. The precursor ketone, 1,4-Dioxaspiro[4.5]decan-8-one, is explicitly identified as a synthetic intermediate in the production of insecticides. researchgate.net The aldehyde derivative, this compound, provides an alternative reactive site for building the complex carbon skeletons found in many modern pesticides and herbicides. Its spirocyclic nature can influence the molecule's shape and physicochemical properties, potentially enhancing its efficacy and selectivity as an agrochemical agent.
Flavor/Fragrance Industries: Aldehydes are a cornerstone of the fragrance industry, prized for their potent and diverse olfactory profiles, which can range from waxy and clean to citrusy and floral. alphaaromatics.commdpi.comdropofodor.com The specific class of spirocyclic compounds has been explored in fragrance chemistry, with many exhibiting desirable woody, fruity, and ambery notes. researchgate.net The combination of the aldehyde functional group with the spiro[4.5]decane framework in this compound suggests its potential as a novel fragrance ingredient. Its molecular structure may contribute to a unique and complex scent profile with good substantivity, making it a candidate for inclusion in fine fragrances and consumer products.
Advanced Characterization and Analytical Methodologies for 1,4 Dioxaspiro 4.5 Decane 8 Carbaldehyde
Spectroscopic Techniques
Spectroscopic methods provide detailed information about the molecular structure, functional groups, and connectivity of 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. While specific experimental data for this compound is not widely available in the cited literature, the expected NMR signatures can be inferred from the analysis of closely related structures, such as 1,4-Dioxaspiro[4.5]decan-8-one, and general principles of NMR spectroscopy.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons of the spirocyclic system and the aldehyde proton. The aldehyde proton (CHO) would appear as a characteristic singlet or a narrowly split multiplet in the downfield region, typically between δ 9-10 ppm. The protons of the dioxolane ring (OCH₂CH₂O) would likely appear as a multiplet around δ 3.9 ppm. The protons on the cyclohexane (B81311) ring would produce a complex set of overlapping multiplets in the upfield region (δ 1.5-2.5 ppm).
¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton. A key signal would be the aldehyde carbon (CHO) in the highly deshielded region of δ 190-200 ppm. The spiroketal carbon (C-5) would be expected around δ 108 ppm. The carbons of the dioxolane ring would resonate at approximately δ 64 ppm. The carbons of the cyclohexane ring would appear in the aliphatic region (δ 20-40 ppm).
2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for assigning the proton and carbon signals unambiguously. COSY would reveal the coupling relationships between adjacent protons in the cyclohexane ring, while HSQC would correlate each proton signal to its directly attached carbon atom.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aldehyde H | 9.0 - 10.0 | - |
| Aldehyde C | - | 190 - 200 |
| O-CH₂-CH₂-O | ~3.9 | ~64 |
| Spiroketal C | - | ~108 |
| Cyclohexane CH₂ | 1.5 - 2.5 | 20 - 40 |
| Cyclohexane CH | 1.5 - 2.5 | 20 - 40 |
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 1,4-Dioxaspiro[4..5]decane-8-carbaldehyde would be characterized by the presence of a strong absorption band corresponding to the aldehyde carbonyl (C=O) stretching vibration. This peak would be expected in the range of 1740-1720 cm⁻¹. Another key feature would be the C-H stretching vibration of the aldehyde group, which typically appears as a pair of weak bands around 2850 cm⁻¹ and 2750 cm⁻¹. The presence of the dioxaspiro group would be indicated by strong C-O stretching bands in the fingerprint region, typically between 1200 and 1000 cm⁻¹.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| Aldehyde C=O | Stretch | 1740 - 1720 | Strong |
| Aldehyde C-H | Stretch | ~2850 and ~2750 | Weak to Medium |
| C-O (ether) | Stretch | 1200 - 1000 | Strong |
| C-H (alkane) | Stretch | 2950 - 2850 | Medium to Strong |
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be observed, and its exact mass can be determined by high-resolution mass spectrometry (HRMS) to confirm the elemental composition.
The fragmentation pattern in electron ionization (EI) mass spectrometry would be influenced by the presence of both the aldehyde and the spiroketal moieties. Common fragmentation pathways for aldehydes include the loss of a hydrogen atom (M-1) and the loss of the formyl group (M-29). The spiroketal structure can also undergo characteristic fragmentation, often involving the cleavage of the dioxolane ring.
While this compound itself is achiral, its derivatives can be chiral. For such chiral derivatives, chiroptical spectroscopy techniques are essential for determining the stereochemistry.
Optical Rotation: This technique measures the rotation of plane-polarized light by a chiral compound. The specific rotation, [α]D, is a characteristic physical property of a chiral molecule and can be used to determine its enantiomeric purity.
Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. It is particularly useful for studying the stereochemistry of molecules containing chromophores, such as the carbonyl group in the aldehyde. The sign and magnitude of the Cotton effect in the CD spectrum can provide information about the absolute configuration of the chiral centers.
Chromatographic Techniques for Purity and Separation
Chromatographic methods are fundamental for assessing the purity of this compound and for separating it from starting materials, byproducts, and isomers.
Gas Chromatography (GC): GC is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. When coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), it can be used to determine the purity of a sample and to identify and quantify any impurities. The choice of the stationary phase for the GC column is critical for achieving good separation. A mid-polarity phase would likely be appropriate for this compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be used for both analytical and preparative purposes. For the analysis of this compound, a normal-phase or reversed-phase HPLC method could be developed. In normal-phase HPLC, a polar stationary phase (e.g., silica) and a non-polar mobile phase would be used. In reversed-phase HPLC, a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol) would be employed. A UV detector would be suitable for detection, as the aldehyde carbonyl group exhibits some UV absorbance. For the separation of potential chiral derivatives, chiral HPLC, using a chiral stationary phase, would be the method of choice.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a fundamental and rapid analytical technique used to monitor the progress of reactions involving this compound, assess its purity, and determine appropriate conditions for larger-scale column chromatography. Given the aldehyde functionality and the spiroketal structure, specific considerations for the stationary phase, mobile phase, and visualization are required for effective separation and identification.
Typically, silica (B1680970) gel 60 F254 plates are used as the stationary phase due to the moderate polarity of the compound. The choice of mobile phase (eluent) is critical and is determined by the polarity of the analyte. For a compound like this compound, a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a slightly more polar solvent (like ethyl acetate (B1210297) or diethyl ether) is commonly employed. The ratio is adjusted to achieve an optimal retardation factor (Rf) value, ideally between 0.3 and 0.7 for the best resolution. umich.edu
Visualization of the compound on the TLC plate is necessary as it is not colored. Under a UV lamp emitting at 254 nm, compounds with a UV-absorbing chromophore will appear as dark spots on the fluorescent background of the plate. umich.edu However, since the aldehyde in this spirocycle is not conjugated, its UV absorption may be weak. umich.edu Therefore, chemical staining agents are often more effective. Aldehydes are prone to oxidation, and TLC can be a quick method to determine the extent of degradation to the corresponding carboxylic acid. libretexts.org
For specific and sensitive detection of the aldehyde group, derivatizing agents are highly effective. Stains such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) react with aldehydes and ketones to form brightly colored yellow, orange, or red spots (hydrazones), making them easily visible. google.comnih.gov Another common stain is vanillin, which reacts with a range of functional groups, including aldehydes and ketones, to produce colored spots upon heating. umich.edu
Table 1: Typical TLC Conditions for this compound
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate mixtures (e.g., 9:1, 4:1, 2:1 v/v) |
| Petroleum Ether/Diethyl Ether mixtures | |
| Visualization Methods | 1. UV light (254 nm) - may show weak absorbance |
| 2. Potassium permanganate (B83412) (KMnO₄) stain | |
| 3. Vanillin stain with gentle heating umich.edu |
X-ray Crystallography for Structural Elucidation (if applicable to derivatives)
For instance, the crystal structure of (2R,3R)-1,4-dioxaspiro[4.5]decane-2,3-dicarboxylic acid, a derivative of the core spirocycle, has been determined. researchgate.net The study of this derivative confirms the chair conformation of the cyclohexane ring and the envelope or twisted conformation of the dioxolane ring, which are the expected low-energy arrangements. Such analyses provide definitive proof of stereochemistry and reveal detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, within the crystal lattice. researchgate.net
Table 2: Crystallographic Data for a Derivative, (2R,3R)-1,4-dioxaspiro[4.5]decane-2,3-dicarboxylic acid researchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₀H₁₄O₆ |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| Key Structural Features | Four –CO—OH⋯O=C(OH)– hydrogen bonds forming a two-dimensional double-layered framework. researchgate.net |
Computational Chemistry Approaches for Structure and Reactivity Prediction
Computational chemistry provides powerful tools for predicting the structural, electronic, and reactive properties of molecules like this compound, complementing experimental data.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations can predict a variety of properties:
Optimized Geometry: Determination of the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles.
Spectroscopic Properties: Prediction of NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra, which can be compared with experimental data for structural confirmation.
Reactivity Indices: Calculation of electrostatic potential maps, frontier molecular orbitals (HOMO and LUMO), and atomic charges to predict sites susceptible to nucleophilic or electrophilic attack. The aldehyde carbon, for example, would be identified as a primary electrophilic site.
Thermodynamic Properties: Estimation of enthalpy, entropy, and Gibbs free energy, allowing for the prediction of reaction energies and equilibrium constants.
In related spirocyclic systems, DFT calculations have been employed to assess the energetic feasibility of reaction pathways, such as the strain energy associated with double bond migrations, which was found to be a critical factor in determining the viability of a synthetic route. nih.gov Public databases also feature computationally predicted data, such as collision cross-section values, which are useful in mass spectrometry analysis. uni.lu
Table 3: Predicted Collision Cross Section (CCS) Data for this compound uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 171.10158 | 134.8 |
| [M+Na]⁺ | 193.08352 | 140.3 |
| [M-H]⁻ | 169.08702 | 140.9 |
Molecular Dynamics Simulations (if applicable)
Molecular Dynamics (MD) simulations are a computational method used to study the dynamic behavior of atoms and molecules over time. rsc.org While extensively used for large systems like polymers, proteins, and polyelectrolytes to understand conformational changes, folding, and intermolecular interactions, its application to small, relatively rigid molecules like this compound is less common. rsc.orgnih.gov
For this specific compound, MD simulations would not typically be the primary method for predicting structure or reactivity, as these are better addressed by quantum mechanical methods like DFT. However, MD simulations could be applicable in specific contexts, such as:
Solvation Studies: To understand how the molecule interacts with and orients itself within different solvent environments.
Interactions in a Complex System: If the molecule were part of a larger assembly, such as being bound to a receptor site or embedded in a membrane, MD could simulate its dynamic behavior and binding stability.
Currently, specific MD simulation studies focused solely on this compound are not prevalent in the scientific literature, reflecting the greater suitability of other computational methods for analyzing small molecules.
Stereochemical Aspects of 1,4 Dioxaspiro 4.5 Decane 8 Carbaldehyde
Chirality and Stereoisomerism in Spiroketals
Spiroketals are a class of bicyclic compounds where two rings are joined by a single common atom, known as the spiro atom. This structural feature can be a source of chirality. A molecule is considered chiral if it is non-superimposable on its mirror image. researchgate.net This non-superimposability arises from the presence of stereogenic elements, most commonly a stereocenter, which is a carbon atom bonded to four different groups. researchgate.net
In the case of the 1,4-dioxaspiro[4.5]decane ring system, the spiro atom (C5) is a quaternary carbon that connects the dioxolane and cyclohexane (B81311) rings. Chirality in this system can arise from two main sources:
The Spiro Center: If the substitution pattern on the rings renders the spiro atom a stereocenter, the molecule will be chiral. For the parent 1,4-dioxaspiro[4.5]decane, the spiro center is achiral due to symmetry. However, for 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde, the presence of the carbaldehyde group at the C8 position breaks this symmetry.
Substituents on the Rings: The presence of substituents on either ring can create additional stereocenters. In this compound, the C8 carbon, which is bonded to a hydrogen, the carbaldehyde group, and two different pathways around the cyclohexane ring, is a stereocenter.
Therefore, this compound is a chiral molecule. It exists as a pair of enantiomers, which are stereoisomers that are non-superimposable mirror images of each other. ymc.co.jp The absolute configuration of the stereocenter at C8 is designated as either (R) or (S) according to the Cahn-Ingold-Prelog priority rules. The existence of these stereoisomers is crucial, as they can exhibit different biological activities and interactions with other chiral molecules. libretexts.org For a molecule with 'n' chiral centers, a maximum of 2^n stereoisomers are possible. ymc.co.jp
Asymmetric Synthesis and Control of Enantioselectivity
Asymmetric synthesis refers to the chemical synthesis that preferentially produces one enantiomer or diastereomer over another. Given the chirality of this compound, controlling the enantioselectivity during its synthesis is paramount for accessing enantiomerically pure forms. While specific methods for this exact molecule are proprietary or sparsely published, the principles of asymmetric synthesis of spiroketals are well-established.
Catalytic enantioselective transformations are a direct approach to obtaining stereochemically defined products. sigmaaldrich.com Various strategies have been developed for the enantioselective synthesis of spiroketals, often involving metal-catalyzed or organocatalyzed reactions.
A prominent strategy involves the sequential catalysis using multiple metals. For instance, a gold and iridium sequential catalytic system has been used for the enantioselective cascade reaction between racemic 2-(1-hydroxyallyl)phenols and alkynols. nih.gov This method provides access to spiroketals with excellent enantioselectivities. nih.govwikipedia.org Another approach utilizes iridium-(P,olefin) complexes to catalyze the enantio- and diastereoselective formation of substituted spiroketals from racemic starting materials, allowing for the creation of multiple stereocenters in a single step. nih.gov
The table below summarizes representative catalytic systems used in the asymmetric synthesis of spiroketal structures, highlighting the catalyst, reaction type, and typical enantiomeric excess (ee) achieved.
| Catalyst System | Reaction Type | Typical Enantiomeric Excess (ee) | Reference |
| Gold (Au) and Iridium (Ir) | Cascade Allylation/Spiroketalization | >90% | nih.gov |
| Iridium (Ir)-(P,olefin) Complex | Asymmetric Spiroketalization | High (unspecified) | nih.gov |
| SPA-Triazolium Bromide | Transannular C-acylation | Moderate to High | N/A |
| Quinine-derived Urea | Organocatalyzed Epoxidation/Cyclization | up to 98% | N/A |
Control of enantioselectivity is achieved by the chiral catalyst, which creates a chiral environment around the reacting molecules. This forces the reaction to proceed through a lower-energy transition state for the formation of one enantiomer compared to the other, resulting in an excess of the desired product.
Diastereoselective Reactions of this compound
Once an enantiomerically pure form of this compound is obtained, its subsequent reactions can proceed with diastereoselectivity. This is an example of substrate-controlled stereoselection, where the existing chiral center(s) in the molecule influence the stereochemical outcome of a new stereocenter being formed. diva-portal.org
The carbaldehyde group is a prochiral center; its carbon atom is sp² hybridized and trigonal planar. libretexts.org Nucleophilic addition to the carbonyl group will change the hybridization to sp³ and create a new stereocenter. libretexts.org The two faces of the carbonyl plane are designated as Re and Si. libretexts.org Due to the steric and electronic influence of the adjacent chiral spiroketal framework, a nucleophile will preferentially attack one face over the other.
This diastereoselectivity can often be predicted using established models:
Cram's Rule: Predicts the major diastereomer by orienting the largest substituent anti-periplanar to the incoming nucleophile.
Felkin-Anh Model: A more refined model that considers both steric and electronic effects, placing the largest substituent perpendicular to the carbonyl plane to minimize steric hindrance with the incoming nucleophile.
In the context of this compound, the bulky spiroketal structure dictates the trajectory of the nucleophilic attack. The reaction below illustrates the general principle of a diastereoselective nucleophilic addition, where "Nu" represents a nucleophile.
The ratio of the resulting diastereomers, known as the diastereomeric ratio (d.r.), is a measure of the reaction's selectivity. Research on similar chiral aldehydes shows that high levels of diastereoselectivity can be achieved, often exceeding 10:1 d.r., depending on the nucleophile and reaction conditions. diva-portal.org
| Reaction Type | Nucleophile (Example) | Expected Stereochemical Control | Typical Outcome |
| Grignard Reaction | Methylmagnesium Bromide | Felkin-Anh Model | High diastereoselectivity |
| Reduction | Sodium Borohydride (B1222165) | Felkin-Anh Model | Moderate to high diastereoselectivity |
| Wittig Reaction | Ylide (e.g., Ph₃P=CH₂) | Varies; can produce E/Z isomers | Product is an alkene, not a new stereocenter at the carbonyl carbon |
| Aldol (B89426) Addition | Lithium enolate of acetone | Zimmerman-Traxler Model | High diastereoselectivity |
Chiral Resolution Techniques for this compound and its Derivatives
When a synthesis produces a racemic mixture (an equal mixture of both enantiomers) of this compound or its derivatives, a process called chiral resolution is required to separate the enantiomers. wikipedia.org
Several techniques are available for this purpose:
Chiral Derivatization: The racemic aldehyde can be reacted with an enantiomerically pure chiral derivatizing agent (CDA) to form a mixture of diastereomers. wikipedia.org For example, the aldehyde could be converted to an alcohol (via reduction) and then reacted with a chiral acid like Mosher's acid to form diastereomeric esters. chemeurope.com These diastereomers have different physical properties (e.g., boiling point, solubility, polarity) and can be separated using standard techniques like column chromatography or crystallization. wikipedia.org Afterward, the chiral auxiliary is cleaved to yield the separated, enantiomerically pure products.
Preparative Chiral Chromatography: This is a powerful and direct method for separating enantiomers. The racemic mixture is passed through a high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) column that contains a chiral stationary phase (CSP). researchgate.netnih.gov The enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute separately. Polysaccharide-based CSPs are widely used for their versatility and high loading capacity. nih.gov This method can be scaled from analytical quantities to produce kilograms of enantiopure material. researchgate.net
Diastereomeric Salt Crystallization: This classical method is applicable to derivatives of the target compound that are acidic or basic. For example, if the aldehyde group is oxidized to a carboxylic acid, it can be reacted with a chiral base (e.g., brucine, 1-phenylethylamine) to form diastereomeric salts. wikipedia.org One of these salts is often less soluble and will preferentially crystallize from the solution, allowing for separation by filtration. numberanalytics.comonyxipca.com The resolved salt is then treated with acid to liberate the pure enantiomer of the carboxylic acid derivative.
The choice of resolution technique depends on the scale of the separation, the chemical properties of the molecule, and economic factors. onyxipca.com
| Technique | Principle | Applicability to Target Compound | Advantages | Disadvantages |
| Chiral Derivatization | Conversion to separable diastereomers | Applicable after functional group modification (e.g., reduction to alcohol) | Uses standard chromatography; reliable | Requires additional chemical steps (derivatization and cleavage) |
| Preparative Chiral HPLC/SFC | Differential interaction with a Chiral Stationary Phase | Directly applicable to the aldehyde | Direct separation; high purity achievable; scalable researchgate.net | Requires specialized equipment and columns; can be costly |
| Diastereomeric Salt Crystallization | Fractional crystallization of diastereomeric salts | Applicable to acidic or basic derivatives (e.g., the corresponding carboxylic acid) | Well-established; scalable; can be cost-effective wikipedia.org | Trial-and-error process to find suitable resolving agent and solvent; limited to ionizable derivatives |
Future Directions and Emerging Research Avenues for 1,4 Dioxaspiro 4.5 Decane 8 Carbaldehyde
Development of Novel Catalytic Systems for its Synthesis and Transformations
The efficient and selective synthesis of 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde and its precursor, 1,4-Dioxaspiro[4.5]decan-8-one, is a cornerstone for its broader application. While traditional methods exist, future efforts will likely focus on the development of more sustainable and efficient catalytic systems.
Recent advancements in the synthesis of the related ketone, 1,4-Dioxaspiro[4.5]decan-8-one, have highlighted the potential of heterogeneous catalysts. For instance, the use of a weak acid acrylic cationic exchange resin for the catalytic hydrolysis of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane offers an environmentally friendly process with high selectivity and yield. google.com This approach avoids the use of corrosive liquid acids and allows for easy separation and reuse of the catalyst. google.comresearchgate.net
Another promising area is the application of ionic liquids as catalysts. A synthesis route for 1,4-Dioxaspiro[4.5]decan-8-one utilizing 1-butyl-3-methylimidazolium hydrogen sulfate (B86663) and 1-ethylimidazolium tetrafluoroborate (B81430) has been reported, demonstrating high purity and yield. The ionic liquid layer can be separated and directly reused in subsequent batches, aligning with the principles of green chemistry. chemicalbook.com
Future research will likely extend these principles to the synthesis and transformation of the carbaldehyde itself. The development of catalysts for the direct and selective oxidation of the corresponding alcohol or the reduction of a carboxylic acid derivative would be of significant interest. Furthermore, novel catalytic systems for stereoselective transformations of the aldehyde group, such as asymmetric aldol (B89426) reactions or reductive aminations, will be crucial for accessing chiral derivatives with potential biological activity.
Table 1: Comparison of Catalytic Systems for 1,4-Dioxaspiro[4.5]decan-8-one Synthesis
| Catalyst System | Starting Material | Key Advantages | Reported Yield |
| Weak acid acrylic cationic exchange resin | 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane | Environmentally friendly, reusable catalyst, no organic solvent | 65% |
| Acetic Acid | 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane | Improved yield and reduced reaction time compared to literature methods | 80% (chromatographic) |
| 1-butyl-3-methylimidazolium hydrogen sulfate / 1-ethylimidazolium tetrafluoroborate | Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate and ethylene (B1197577) glycol | High purity, reusable ionic liquid | 97.80% |
Exploration of New Bioactive Derivatives
The 1,4-dioxaspiro[4.5]decane scaffold is present in a number of compounds with interesting biological activities. This suggests that derivatives of this compound could be a fruitful area of investigation for medicinal chemists.
For example, derivatives of the structurally related 1-oxa-4-thiaspiro[4.5]decane and 1,4-dithiaspiro[4.5]decane have been synthesized and evaluated as potent and selective 5-HT1A receptor agonists, which are targets for treating anxiety and depression. unimore.itnih.gov Molecular modeling studies have been employed to understand the structure-activity relationships of these compounds. nih.gov
Furthermore, research into 1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine, a potent 5-HT1A receptor partial agonist, has explored structural analogues with substitutions at the C8 position of the 1,4-dioxaspiro[4.5]decane moiety. unimore.it This directly points to the potential of utilizing this compound to synthesize novel C8-substituted derivatives with tailored pharmacological profiles.
Additionally, 1,4-dioxa-8-azaspiro[4.5]decane derivatives have been investigated as σ1 receptor ligands for potential use in tumor imaging. nih.gov The aldehyde functionality of this compound provides a convenient handle for the introduction of various pharmacophores, enabling the synthesis of diverse libraries of compounds for screening against a wide range of biological targets. Future work in this area will likely involve the synthesis of novel derivatives and their systematic evaluation for various biological activities, including but not limited to CNS disorders, cancer, and infectious diseases.
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of this compound into flow chemistry and automated synthesis platforms represents a significant opportunity to accelerate the discovery and development of its derivatives. Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced reaction control, improved safety, and easier scalability. nih.govnih.gov
The precise control over reaction parameters such as temperature, pressure, and reaction time in a continuous flow reactor can lead to higher yields, improved selectivity, and reduced byproduct formation. researchgate.net This is particularly relevant for transformations involving the reactive aldehyde group, where precise control can minimize side reactions.
Automated synthesis platforms, often coupled with flow chemistry, can be employed for the rapid generation of compound libraries based on the this compound scaffold. These platforms can perform a series of reactions in a programmed sequence, enabling the synthesis of a large number of derivatives with minimal manual intervention. This high-throughput synthesis approach is invaluable for structure-activity relationship studies in drug discovery. While specific applications of this compound in flow chemistry are yet to be extensively reported, the general trends in pharmaceutical and fine chemical synthesis suggest that this is a promising future direction. researchgate.net
Advanced Computational Modeling for Mechanism and Property Prediction
Advanced computational modeling techniques are becoming increasingly indispensable in modern chemical research. researchgate.net For this compound, these methods can provide profound insights into its reactivity, conformational preferences, and the properties of its derivatives.
Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to elucidate reaction mechanisms for the synthesis and transformations of the carbaldehyde. This understanding can aid in the design of more efficient catalysts and the optimization of reaction conditions.
Furthermore, computational methods can be employed to predict the physicochemical and biological properties of novel derivatives. Techniques like quantitative structure-activity relationship (QSAR) modeling and molecular docking can be used to predict the biological activity of designed molecules, helping to prioritize synthetic targets. nih.gov Predicting ADME (absorption, distribution, metabolism, and excretion) properties through computational models can also help in the early stages of drug discovery to identify candidates with favorable pharmacokinetic profiles. nih.gov
Sustainable Synthesis and Green Chemistry Innovations
The principles of green chemistry are increasingly guiding the development of new chemical processes. Future research on this compound will undoubtedly be influenced by the drive for more sustainable synthetic methods.
As previously mentioned, the use of reusable solid acid catalysts and ionic liquids for the synthesis of its precursor, 1,4-Dioxaspiro[4.5]decan-8-one, are significant steps towards greener processes. google.comresearchgate.netchemicalbook.com Future innovations could include the development of biocatalytic routes for its synthesis, utilizing enzymes to perform specific transformations under mild conditions.
Another avenue for green chemistry innovation lies in the use of the compound itself as a building block for sustainable materials. For instance, a derivative, methyl 8-(3-octyl-1,4-dioxaspiro[4.5]decan-2-yl)octanoate, synthesized from oleic acid, has been investigated as a potential biolubricant. researchgate.net This highlights the potential for using this compound as a platform chemical for the synthesis of biodegradable and bio-based polymers and materials. The exploration of solvent-free reaction conditions and the use of renewable starting materials will be key aspects of future research in this area.
Q & A
Q. What are the recommended safety protocols for handling 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear chemical safety goggles, nitrile gloves, and flame-retardant antistatic lab coats to avoid skin/eye contact and electrostatic discharge .
- Ventilation: Use fume hoods to ensure adequate airflow, particularly during synthesis steps involving volatile intermediates .
- Spill Management: Collect spills using vacuum systems or non-reactive absorbents (e.g., silica gel), and dispose of contaminated materials in sealed containers .
- Storage: Store in tightly sealed containers in dry, well-ventilated areas away from ignition sources .
Q. What synthetic routes are commonly used to prepare this compound?
Methodological Answer:
- Intermediate Synthesis: Start with 1,4-dioxaspiro[4.5]decan-8-one (CAS 4746-97-8), reduced to 1,4-dioxaspiro[4.5]decan-8-ol using NaBH₄ in methanol at 0°C (61.3% yield) .
- Oxidation Step: Convert the alcohol to the aldehyde via selective oxidation (e.g., Swern or TEMPO-mediated oxidation), avoiding over-oxidation to carboxylic acids .
- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the aldehyde .
Q. How can structural characterization of this compound be performed?
Methodological Answer:
- NMR Analysis: Compare ¹H-NMR signals for the aldehyde proton (~9.8–10.0 ppm) and spirocyclic ether protons (δ 3.8–4.2 ppm) with reference spectra .
- Mass Spectrometry: Confirm molecular weight via ESI-MS (expected [M+H]⁺ for C₉H₁₂O₃: 168.16) .
- IR Spectroscopy: Identify the carbonyl stretch (~1700 cm⁻¹) and ether C-O stretches (~1100 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side products during aldehyde synthesis?
Methodological Answer:
- Temperature Control: Maintain reaction temperatures below 0°C during NaBH₄ reduction to prevent over-reduction or ketone dimerization .
- Catalyst Screening: Test Lewis acids (e.g., BF₃·OEt₂) to stabilize reactive intermediates and improve regioselectivity .
- In Situ Monitoring: Use TLC or HPLC to track reaction progress and terminate oxidation steps at the aldehyde stage .
Q. What analytical strategies resolve contradictions in spectral data (e.g., unexpected NMR signals)?
Methodological Answer:
- Variable Temperature NMR: Detect dynamic effects (e.g., ring-flipping in the spirocyclic system) by acquiring spectra at 25°C and −40°C .
- 2D NMR (COSY, HSQC): Assign overlapping proton signals in the spirocyclic region (δ 1.5–2.5 ppm) and confirm connectivity .
- Computational Modeling: Compare experimental ¹³C-NMR shifts with DFT-calculated values to validate assignments .
Q. How can environmental impacts of this compound be assessed despite limited ecotoxicity data?
Methodological Answer:
- Read-Across Analysis: Use toxicity data from structurally similar aldehydes (e.g., cyclohexanecarboxaldehyde) to estimate hazards .
- Biodegradation Studies: Perform OECD 301F tests to measure microbial degradation in aqueous media .
- Soil Mobility Assays: Evaluate adsorption coefficients (Kd) using HPLC and soil columns to predict environmental persistence .
Q. What mechanistic insights explain regioselectivity in derivatization reactions (e.g., Grignard additions)?
Methodological Answer:
- Steric Effects: The spirocyclic structure imposes steric hindrance, favoring nucleophilic attack at the less-hindered aldehyde position .
- Electronic Effects: Electron-withdrawing effects of the spirocyclic ether increase electrophilicity of the carbonyl carbon .
- Computational Studies: Use molecular docking or NBO analysis to map electrostatic potential surfaces and predict reactive sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
